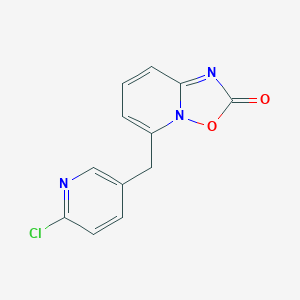
nAChR modulator-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “nAChR modulator-1” is a modulator of nicotinic acetylcholine receptors (nAChRs). Nicotinic acetylcholine receptors are a class of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. These receptors play a crucial role in neurotransmission by responding to the neurotransmitter acetylcholine. Modulators of nicotinic acetylcholine receptors, such as this compound, can either enhance or inhibit the receptor’s activity, making them valuable tools in both research and therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nAChR modulator-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic route can vary depending on the desired structural features of the modulator. Common synthetic methods include:
Formation of the Core Structure: This step often involves the construction of a bicyclic or tricyclic core structure through cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as amines, hydroxyls, or halogens to the core structure using reagents like lithium aluminum hydride or sodium borohydride.
Final Coupling Reactions: Coupling of the core structure with various substituents to achieve the desired modulator. .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes to produce the compound in large quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
化学反応の分析
Types of Reactions
nAChR modulator-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Halogenation or alkylation reactions can introduce halogens or alkyl groups to the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
nAChR modulator-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of nicotinic acetylcholine receptors and to develop new modulators with improved efficacy and selectivity.
Biology: Employed in research on neurotransmission and the role of nicotinic acetylcholine receptors in various physiological and pathological processes.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease, schizophrenia, and addiction.
Industry: Utilized in the development of insecticides targeting insect nicotinic acetylcholine receptors
作用機序
nAChR modulator-1 exerts its effects by binding to allosteric sites on nicotinic acetylcholine receptors, distinct from the orthosteric site where acetylcholine binds. This binding can either enhance or inhibit the receptor’s activity, depending on the nature of the modulator. The molecular targets include various subtypes of nicotinic acetylcholine receptors, such as α7 and α4β2 subtypes. The modulation of these receptors affects ion flow through the receptor channels, influencing neuronal excitability and neurotransmission .
類似化合物との比較
Similar Compounds
PNU-120596: A positive allosteric modulator of α7 nicotinic acetylcholine receptors.
EVP-6124: A high-affinity agonist for α7 nicotinic acetylcholine receptors.
TQS: A positive allosteric modulator of α7 nicotinic acetylcholine receptors .
Uniqueness of nAChR modulator-1
This compound is unique in its ability to selectively modulate specific subtypes of nicotinic acetylcholine receptors, providing a targeted approach to studying and potentially treating neurological disorders. Its distinct binding sites and modulation mechanisms offer advantages over other compounds in terms of selectivity and efficacy .
特性
分子式 |
C12H8ClN3O2 |
|---|---|
分子量 |
261.66 g/mol |
IUPAC名 |
5-[(6-chloropyridin-3-yl)methyl]-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one |
InChI |
InChI=1S/C12H8ClN3O2/c13-10-5-4-8(7-14-10)6-9-2-1-3-11-15-12(17)18-16(9)11/h1-5,7H,6H2 |
InChIキー |
XLNBIFIEQYDKBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=O)ON2C(=C1)CC3=CN=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


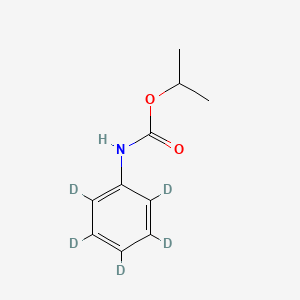
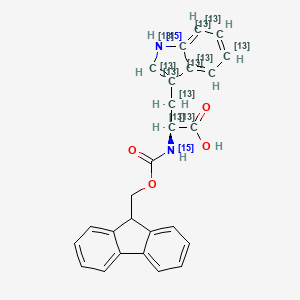




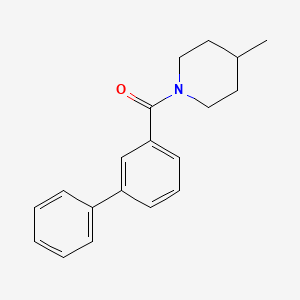
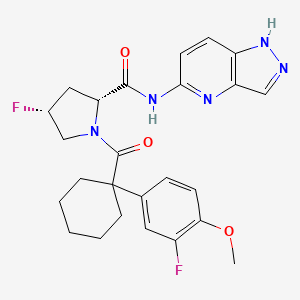
![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
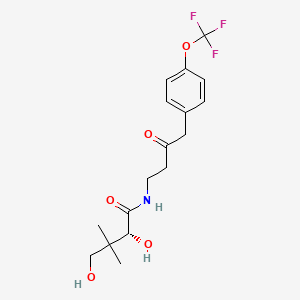
![N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide](/img/structure/B12407095.png)
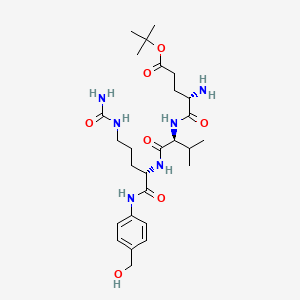
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)

